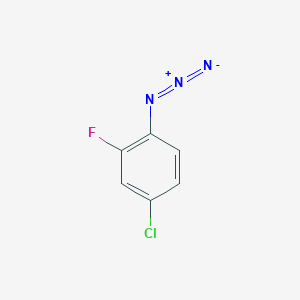

1-Azido-4-chloro-2-fluorobenzene

Descripción general

Descripción

“1-Azido-4-chloro-2-fluorobenzene” is an aromatic azide . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It is a versatile chemical compound used extensively in scientific research. Its unique properties enable its application in diverse fields such as organic synthesis, medicinal chemistry, and material science.

Chemical Reactions Analysis

“1-Azido-4-chloro-2-fluorobenzene” is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . These reactions are a type of click chemistry, which are characterized by their efficiency and reliability for forming carbon-heteroatom bonds.

Aplicaciones Científicas De Investigación

Synthesis of Triazole Derivatives

Azido-functionalized benzenes, including compounds similar to 1-azido-4-chloro-2-fluorobenzene, are key starting materials in the synthesis of 1,2,3-triazole derivatives through click chemistry reactions. These triazole derivatives have shown potential in various fields, including materials science and pharmaceuticals. For instance, Negrón-Silva et al. (2013) demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential applications ranging from corrosion inhibitors to biologically active molecules (Negrón-Silva et al., 2013).

Organometallic Chemistry and Catalysis

Fluorinated benzenes, such as 1-azido-4-chloro-2-fluorobenzene, play a significant role in organometallic chemistry and catalysis. Their unique electronic properties, imparted by the fluorine atoms, make them excellent solvents or ligands in transition-metal-based catalysis. Pike et al. (2017) highlighted the use of partially fluorinated benzenes in organometallic reactions, underlining the influence of fluorination on reaction outcomes and the development of novel catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Photoactive Materials and Polymer Chemistry

Azido groups in compounds like 1-azido-4-chloro-2-fluorobenzene can be transformed into reactive intermediates under light exposure, making them valuable in the synthesis of photoactive materials. For example, Chapyshev and Chernyak (2013) explored the synthesis of triazido-substituted benzenes for their application in photochemical preparations of new organic magnetic materials and as cross-linking reagents in polymer chemistry (Chapyshev & Chernyak, 2013).

Magnetic and Structural Materials

The synthesis of coordination polymers and the exploration of their magnetic properties have been facilitated by azido and fluorinated benzene derivatives. Liu et al. (2017) reported the synthesis of azido-Cu(II) chain compounds using benzoate derivatives, leading to materials exhibiting ferromagnetic ordering and potential applications in magnetic storage media (Liu et al., 2017).

Safety and Hazards

The safety data sheet for “1-Azido-2-fluorobenzene” indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Target of Action

The primary target of 1-Azido-4-chloro-2-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

1-Azido-4-chloro-2-fluorobenzene interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Azido-4-chloro-2-fluorobenzene involve the electrophilic substitution reactions of benzene . These reactions are crucial for the synthesis of various benzene derivatives .

Pharmacokinetics

The compound’s interaction with the benzene ring could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of 1-Azido-4-chloro-2-fluorobenzene’s action are primarily related to the changes it induces in the benzene ring . By substituting atoms on the benzene ring, it can alter the properties of the molecules containing the ring .

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of 1-Azido-4-chloro-2-fluorobenzene . .

Propiedades

IUPAC Name |

1-azido-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVPCGIKUDEYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

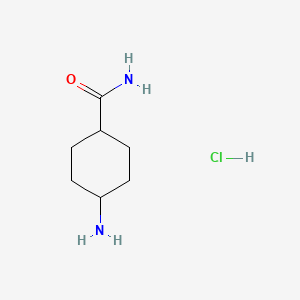

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)

![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)